8-tert-Butyl-4,6-dimethyl-2-benzopyrone
Overview
Description
2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzopyran core with specific substituents at the 8, 4, and 6 positions, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzopyran derivative and specific reagents for introducing the tert-butyl and methyl groups.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is common to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound can include oxidative stress pathways, inflammatory signaling pathways, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 6,8-bis(1,1-dimethylethyl)-4-hydroxy-
- 2H-1-Benzopyran-2-one, 4-[4-(1,1-dimethylethyl)phenyl]-
Uniqueness
2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- is unique due to its specific substituents at the 8, 4, and 6 positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-tert-butyl-4,6-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-6-11-10(2)8-13(16)17-14(11)12(7-9)15(3,4)5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOLFBILQBRZOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884992 | |
Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17874-34-9 | |
Record name | 8-(1,1-Dimethylethyl)-4,6-dimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17874-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017874349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 8-(1,1-dimethylethyl)-4,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Dimethyl-8-(2-methyl-2-propanyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-tert-butyl-4,6-dimethyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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